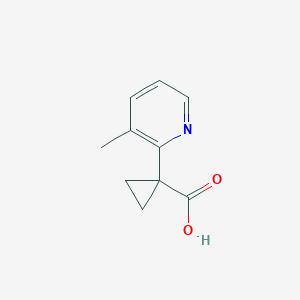

1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid

Description

1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid (CAS: Not explicitly provided; referred to as BB35-2329 in ) is a cyclopropane-containing carboxylic acid derivative with a 3-methylpyridine substituent. Its molecular formula is C₁₀H₁₁NO₂, and it has a molecular weight of 177.2 g/mol . The compound features a cyclopropane ring directly bonded to a carboxylic acid group and a pyridine ring substituted with a methyl group at the 3-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(3-methylpyridin-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-3-2-6-11-8(7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKZUEVCGRSCGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable pyridine derivative followed by carboxylation. The reaction conditions typically involve the use of strong bases and specific catalysts to facilitate the formation of the cyclopropane ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The primary application of 1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid lies in its potential as a modulator of monoacylglycerol lipase (MAGL) . This enzyme plays a crucial role in the endocannabinoid system, influencing pain perception and inflammation. Compounds that modulate MAGL can have significant therapeutic implications for conditions such as chronic pain, anxiety, and neurodegenerative diseases.

Case Study: Pain Management

A patent (CA 3072923) describes the use of this compound in formulations aimed at treating pain. The findings suggest that it effectively reduces pain response in preclinical models, indicating potential for development into a pharmaceutical product for pain management therapies .

Neuropharmacology

Research indicates that compounds similar to this compound can influence neuropharmacological pathways. By modulating the endocannabinoid system, these compounds may help manage conditions like depression and anxiety disorders.

Case Study: Anxiety Disorders

In a study involving animal models, administration of MAGL inhibitors led to reduced anxiety-like behaviors. The implications of such findings suggest that this compound could be further explored for its anxiolytic properties .

Synthetic Chemistry

The synthesis of this compound has been a topic of interest due to its structural complexity and the potential for creating derivatives with enhanced biological activity. Researchers are exploring various synthetic pathways to optimize yield and purity.

Mechanism of Action

The mechanism by which 1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Structural Analogs with Pyridine Substitutions

The following analogs differ in substituent type and position on the pyridine ring:

Key Observations :

Analogs with Non-Pyridine Aromatic Systems

Key Observations :

- Aromatic System Swap : Replacing pyridine with phenyl or thiophene alters electronic properties. For example, thiophene’s sulfur atom can participate in π-stacking interactions .

- Halogen Effects : Bromine and fluorine substituents enhance lipophilicity and metabolic stability, critical in pharmacokinetics .

Cyclopropane Carboxylic Acid Derivatives with Non-Aromatic Substituents

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., cyano) increase carboxylic acid acidity, influencing reactivity in esterification or amidation reactions .

Biological Activity

1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities, particularly as a modulator of the monoacylglycerol lipase (MAGL) enzyme. This compound's structure and properties suggest various therapeutic applications, particularly in pain management and potentially in other areas of pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NO2. Its unique cyclopropane ring structure contributes to its biological activity, allowing it to interact with specific biological targets.

Research indicates that this compound acts as a modulator of MAGL , an enzyme involved in the degradation of endocannabinoids, which are crucial for regulating pain and inflammation pathways. By inhibiting MAGL, this compound may enhance the levels of endocannabinoids, leading to analgesic effects.

Pharmacological Effects

- Pain Management : The compound has shown promise in preclinical studies for its analgesic properties. In one study, administration of 200 mg of the compound demonstrated significant pain relief in animal models, suggesting its potential utility in treating chronic pain conditions .

- Anti-inflammatory Effects : In vitro studies have indicated that derivatives of cyclopropane carboxylic acids can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .

Study on Pain Relief

A notable study published in the Canadian Patents Database highlighted the efficacy of this compound in warm-blooded animals. The study reported a significant reduction in pain scores following administration, supporting its role as a potential analgesic agent .

In Silico Analysis

Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. These studies revealed favorable binding interactions with MAGL and other relevant enzymes involved in metabolic pathways related to pain and inflammation .

Data Tables

| Compound | Binding Affinity (ΔG kcal/mol) | Biological Target |

|---|---|---|

| This compound | -6.5 | MAGL |

| Cyclopropane-1,1-dicarboxylic acid | -6.0 | ACO2 |

| Trans-2-phenylcyclopropane-1-carboxylic acid | -6.4 | ACO2 |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yields?

The synthesis typically involves cyclopropanation strategies, such as:

- Cyclopropanation via [2+1] Cycloaddition : Using vinyl precursors (e.g., pyridine derivatives) with carbene or metallocarbene intermediates. For example, halogenated pyridines may react with diazo compounds under catalysis by transition metals like Rh(II) or Cu(I) to form the cyclopropane ring .

- Post-Functionalization : Modifying pre-formed cyclopropane scaffolds. A related compound, 1-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid, was synthesized via cyclopropanation of 1-bromo-2-chloroethane with a nitrile precursor, achieving yields of 77–79% .

Key Factors : Catalyst choice (e.g., chiral catalysts for enantioselectivity), solvent polarity, and temperature control. Purification via recrystallization or chromatography is critical for isolating the carboxylic acid form .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the cyclopropane ring (characteristic δ 1.0–2.0 ppm for cyclopropane protons) and pyridine substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Melting Point (mp) Analysis : Comparative mp data (e.g., 185–186.5°C for a related cyclopropane-carboxylic acid derivative) ensures consistency with literature .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, though this requires high-purity crystals .

Q. What preliminary biological screening approaches are recommended to evaluate its bioactivity?

- In Vitro Assays : Antimicrobial activity can be tested via broth microdilution (MIC/MBC determination) against bacterial/fungal strains. For example, related cyclopropane derivatives exhibit antifungal properties .

- Enzyme Inhibition Studies : Screen against targets like acetylcholinesterase or proteases using fluorometric/colorimetric assays.

- Cellular Uptake : Radiolabeling or fluorescence tagging (e.g., FITC conjugates) to assess permeability in cell lines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar cyclopropane-carboxylic acid derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. trifluoromethyl groups on the pyridine ring) to isolate contributing factors. For instance, 1-(trifluoromethyl)cyclopropane-1-carboxylic acid shows distinct reactivity due to electron-withdrawing effects .

- Standardized Assay Conditions : Control variables like pH, solvent (DMSO concentration), and cell passage number to minimize inter-study variability.

- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, PharmaBlock catalogs) to identify trends .

Q. What strategies optimize enantiomeric purity during synthesis, particularly for chiral cyclopropane derivatives?

- Chiral Auxiliaries/Catalysts : Use enantioselective catalysts (e.g., Rh(II) with chiral ligands) to favor one enantiomer. Evidence from (1S,2R)-2-fluorocyclopropan-1-amine synthesis highlights the role of chiral induction .

- Kinetic Resolution : Employ enzymes (lipases, esterases) to selectively hydrolyze one enantiomer.

- Chromatographic Separation : Chiral HPLC or SFC (supercritical fluid chromatography) for post-synthetic resolution .

Q. How do steric and electronic effects of the 3-methylpyridin-2-yl substituent influence the compound’s reactivity and stability?

- Steric Effects : The methyl group at the 3-position may hinder nucleophilic attack on the cyclopropane ring, increasing stability under basic conditions.

- Electronic Effects : The pyridine ring’s electron-deficient nature enhances electrophilic character, facilitating reactions at the carboxylic acid group (e.g., amide coupling). Comparative studies with 1-(4-methylphenyl)cyclopropane-1-carboxylic acid suggest substituent position critically impacts solubility and reactivity .

Q. What computational modeling approaches are suitable for predicting interactions between this compound and biological targets?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., cyclopropane-fused NMDA receptor antagonists) .

- Quantum Mechanical Calculations : DFT (Density Functional Theory) assesses charge distribution and frontier molecular orbitals, predicting reactive sites .

- MD Simulations : Evaluate stability of ligand-protein complexes over nanosecond timescales .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the stability of cyclopropane-carboxylic acid derivatives in aqueous media?

- pH-Dependent Studies : Test stability across pH 1–10 (e.g., HCl/NaOH buffers) with HPLC monitoring. For example, 1-(4-methylphenyl)cyclopropane-1-carboxylic acid degrades at pH < 2 due to ring strain .

- Isotope Labeling : Use C-labeled compounds to track degradation pathways via NMR or LC-MS.

- Comparative Kinetics : Compare hydrolysis rates with analogs (e.g., 1-aminocyclopropane-1-carboxylic acid vs. 1-(malonylamino) derivatives) to identify stabilizing functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.